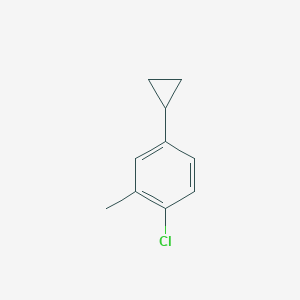
2-(Dimethoxymethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethoxymethyl)oxirane is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are three-membered cyclic ethers with one oxygen atom and two carbon atoms. The unique structure of epoxides imparts significant ring strain, making them highly reactive and valuable intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in the presence of a base.
Alkene Epoxidation: Alkenes can be converted to epoxides using peracids such as meta-chloroperoxybenzoic acid (MCPBA).
Sharpless Asymmetric Epoxidation: This method is used for the enantioselective epoxidation of allylic alcohols using titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate.
Darzens Reaction: This involves the reaction of α-halogenated esters with aldehydes or ketones in the presence of a base, leading to the formation of epoxides.
Corey-Chaykovsky Reaction: Sulfur ylides react with aldehydes or ketones to form epoxides.
Industrial Production Methods
The industrial production of epoxides, including 2-(Dimethoxymethyl)oxirane, often involves the catalytic oxidation of alkenes using air or oxygen. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ring-Opening Reactions: Epoxides undergo ring-opening reactions with nucleophiles, which can proceed via either S_N2 or S_N1 mechanisms depending on the reaction conditions
Oxidation: Epoxides can be further oxidized to form diols or other oxygenated products.
Reduction: Epoxides can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Epoxides can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized products.
Common Reagents and Conditions
Acidic Conditions: Epoxides can be opened using acids like hydrochloric acid (HCl) or sulfuric acid (H_2SO_4), leading to the formation of halohydrins or diols.
Basic Conditions: Bases such as sodium hydroxide (NaOH) can also be used to open the epoxide ring, typically resulting in the formation of alcohols.
Major Products
Applications De Recherche Scientifique
2-(Dimethoxymethyl)oxirane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Dimethoxymethyl)oxirane involves the nucleophilic attack on the strained three-membered ring, leading to ring-opening and the formation of various products. The high ring strain in epoxides makes them highly reactive towards nucleophiles, facilitating a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
2-(Dimethoxymethyl)oxirane can be compared with other epoxides such as ethylene oxide and propylene oxide:
Ethylene Oxide: The simplest epoxide, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Used in the production of polyether polyols and as a fumigant.
2,3-Dimethyloxirane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Numéro CAS |
59140-28-2 |
|---|---|
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
2-(dimethoxymethyl)oxirane |
InChI |
InChI=1S/C5H10O3/c1-6-5(7-2)4-3-8-4/h4-5H,3H2,1-2H3 |
Clé InChI |
DSGUXTVWHDJXBN-UHFFFAOYSA-N |
SMILES canonique |
COC(C1CO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)



![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)

![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)

